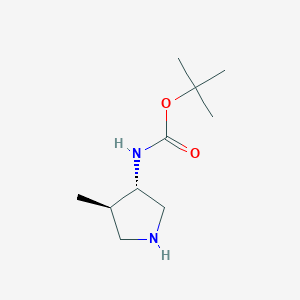
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Overview
Description
This compound is a phthalazine derivative with chlorophenyl and methoxyphenyl groups attached. Phthalazines are bicyclic compounds containing two nitrogen atoms in a pyridazine ring fused to a benzene ring . The chlorophenyl and methoxyphenyl groups are aromatic rings with chlorine and methoxy (OCH3) substituents, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phthalazine ring system, along with the attached chlorophenyl and methoxyphenyl groups . The electron-withdrawing chlorine atom and electron-donating methoxy group could influence the electronic properties of the molecule.Chemical Reactions Analysis
As a phthalazine derivative, this compound might undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions. The presence of the chlorophenyl and methoxyphenyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the halogen (chlorine) could affect its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications
Chemical Structure Studies
A study by Quiroga et al. (1999) explored the chemical structures of compounds similar to 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, focusing on their NMR solution studies and X-ray diffraction studies, revealing insights into their tautomeric structures in solution and crystal structures (Quiroga et al., 1999).
Antimicrobial Agent Potential
Desai et al. (2011) synthesized a series of compounds with structures related to the compound , assessing their in vitro antibacterial and antifungal activities, which highlights the potential of similar compounds in antimicrobial applications (Desai et al., 2011).
Anticonvulsant Properties
Kubicki et al. (2000) researched anticonvulsant enaminones, compounds with structural similarities, examining their crystal structures and hydrogen bonding, which could provide insights into the development of anticonvulsant drugs (Kubicki et al., 2000).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds structurally related to 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, providing valuable data on their physical and chemical properties. This includes works by Khalifa et al. (2017), Özer et al. (2009), and Yang et al. (1995), each contributing to a better understanding of the chemical nature and potential applications of these compounds (Khalifa et al., 2017); (Özer et al., 2009); (Yang et al., 1995).
Antimicrobial and Anticancer Applications
Research by Bektaş et al. (2007) and Patel et al. (2013) investigated the antimicrobial and anticancer properties of compounds related to 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, providing valuable insights into their potential therapeutic uses (Bektaş et al., 2007); (Patel et al., 2013).
Safety and Hazards
Future Directions
Further studies could be conducted to fully characterize this compound, including its synthesis, physical and chemical properties, and potential biological activities. It could also be interesting to explore its interactions with biological targets and its potential applications in fields such as medicinal chemistry .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body .
Result of Action
It is likely that the compound has significant effects at the molecular and cellular levels, given its potential interactions with various targets .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, temperature, and more . Understanding these influences can provide valuable insights into the compound’s mechanism of action .
properties
IUPAC Name |
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-29-17-12-8-15(9-13-17)24-21(27)20-18-4-2-3-5-19(18)22(28)26(25-20)16-10-6-14(23)7-11-16/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGHVOSMYDKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124624.png)
![7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3124625.png)
![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3124626.png)

![6-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3124637.png)
![N-(benzoyloxy)-N-{[4-(4-methylphenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B3124643.png)
![7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3124647.png)
![7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3124653.png)
